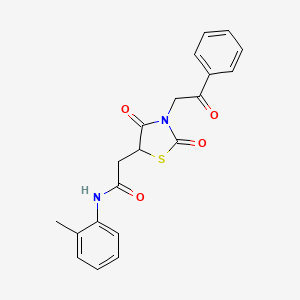
2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiazolidinones and their derivatives, including the specified compound, are synthesized using various methods that allow for the incorporation of different substituents into the thiazolidinone ring. This versatility is crucial for exploring their pharmacological potential. Multicomponent reactions, click reactions, and green chemistry approaches are commonly employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives (Sahiba et al., 2020).
Molecular Structure Analysis
The structure of thiazolidinones, including the specified compound, features a five-membered ring with a sulfur atom at the first position and a nitrogen atom at the third position. The presence of sulfur and various substituents enhances their pharmacological properties. High-resolution spectroscopic methods and ab initio calculations provide insights into the conformation and stability of these compounds, crucial for understanding their reactivity and biological activity (Issac & Tierney, 1996).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions that are significant in medicinal chemistry. Their ability to act as synthons for various biologically active compounds is notable. The diverse reactions of thiazolidinones offer a wide scope in the field, enabling the synthesis of compounds with varied biological activities (Cunico, Gomes, & Vellasco, 2008).
Physical Properties Analysis
The physical properties of thiazolidinones, such as melting points, solubility, and stability, are influenced by their molecular structure. Modifications at different positions of the thiazolidinone ring affect these properties, impacting their pharmacological profile and therapeutic applicability.
Chemical Properties Analysis
Thiazolidinones exhibit a wide range of chemical properties due to their heterocyclic structure. They show varied biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. These properties make thiazolidinones valuable scaffolds in drug discovery and development (Santos, Jones Junior, & Silva, 2018).
科学的研究の応用
Bioactivity and Pharmacological Properties
- Thiazolidin-4-ones, a core structure in the chemical compound of interest, are recognized as significant pharmacophores in medicinal chemistry, showcasing a variety of biological activities. Recent studies have shed light on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the biological activity of these molecules has been a subject of extensive research, paving the way for the optimization of thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
- Thiazolidine motifs, integral to the compound , bridge the gap between organic synthesis and medicinal chemistry. Their incorporation into various compounds has been associated with a wide array of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological diversity makes thiazolidine a highly prized moiety in drug discovery and development. The synthesis of thiazolidine derivatives has been enhanced by employing various innovative approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compounds (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Structural and Synthetic Aspects
- The structural and synthetic aspects of thiazolidine and its derivatives have been a focus of interdisciplinary research, with particular emphasis on their applications in medicinal chemistry. The presence of sulfur in the thiazolidine structure is known to enhance pharmacological properties. These compounds are used as vehicles in synthesizing valuable organic combinations due to their varied biological properties. The novel synthesis techniques and the diverse therapeutic and pharmaceutical activities of thiazolidine derivatives underline their significance in drug design and probe development (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Potential for Drug Design and Development
- The compound's structural framework provides a valuable template for the design and synthesis of new drug molecules with potential pharmacological effects. The diverse biological activities associated with thiazolidine derivatives make them an attractive target for the development of new pharmacotherapies. The insights into the structural and biological properties of thiazolidine-based compounds offer a promising foundation for future drug discovery efforts (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
特性
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13-7-5-6-10-15(13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOJTMXHKOZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)
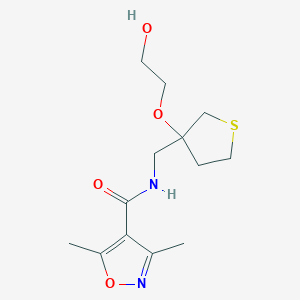

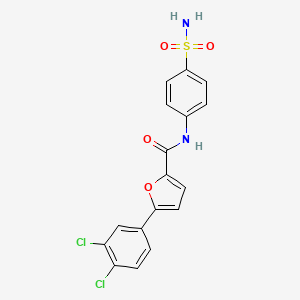

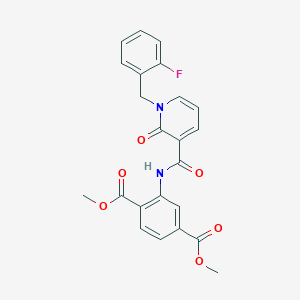
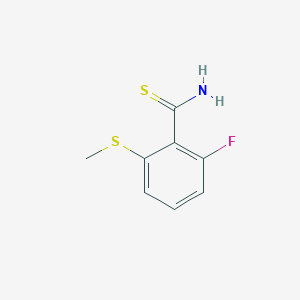

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)